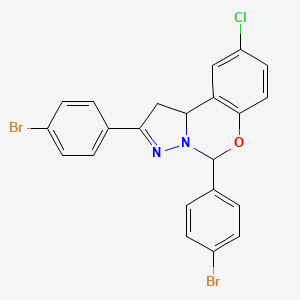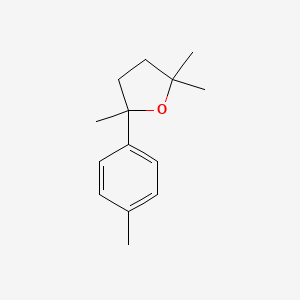
4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an aminocarbothioyl group and a methoxyphenyl benzoate moiety. The compound’s chemical formula is C17H17N3O3S, and it has a molecular weight of 343.407 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxyphenyl benzoate with aminocarbothioyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate include:
- 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
- 2-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate
- 2-(2-(Aminocarbothioyl)carbohydrazonoyl)-5-(benzoyloxy)phenyl benzoate
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
303087-93-6 |
|---|---|
Molecular Formula |
C16H15N3O3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C16H15N3O3S/c1-21-14-9-11(10-18-19-16(17)23)7-8-13(14)22-15(20)12-5-3-2-4-6-12/h2-10H,1H3,(H3,17,19,23)/b18-10+ |
InChI Key |
MMHXUOAOLIOFFQ-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=S)N)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)N)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974038.png)
![3-(4-isobutylphenyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974041.png)











![Benzyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974124.png)
